Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC13733902
Molecular Formula: C12H8ClF3N2O2
Molecular Weight: 304.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClF3N2O2 |
|---|---|
| Molecular Weight | 304.65 g/mol |
| IUPAC Name | methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C12H8ClF3N2O2/c1-3-6-4-7(12(14,15)16)10-17-8(11(19)20-2)9(13)18(10)5-6/h3-5H,1H2,2H3 |
| Standard InChI Key | UGUPXFANYHLFIZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)C=C)Cl |
| Canonical SMILES | COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)C=C)Cl |
Introduction
Structural Characteristics and Molecular Geometry
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, substituents are positioned at key sites:
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Position 2: A methyl ester group (-COOCH₃) contributes to solubility and serves as a handle for further chemical modifications.
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Position 3: A chloro group (-Cl) enhances electrophilicity and influences intermolecular interactions.
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Position 6: An ethenyl group (-CH=CH₂) introduces potential for conjugation or polymerization.
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Position 8: A trifluoromethyl group (-CF₃) improves lipophilicity and resistance to oxidative degradation .
Crystallographic studies of related imidazo[1,2-a]pyridines, such as 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, reveal orthorhombic crystal systems (space group Pnma) with lattice parameters a = 7.276 Å, b = 6.777 Å, and c = 17.613 Å . These findings suggest that the trifluoromethyl group induces steric effects, stabilizing the planar arrangement of the fused ring system. The ethenyl group at position 6 likely introduces torsional strain, which may affect packing efficiency in solid-state structures.
Synthetic Routes and Methodologies
While no direct synthesis protocols for methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate are documented, analogous compounds provide insight into plausible pathways:
Core Scaffold Construction
The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-5-(trifluoromethyl)pyridine with chloroacetaldehyde under acidic conditions could yield the trifluoromethyl-substituted intermediate .
Functionalization Steps
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Chlorination: Electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) introduces the chloro group at position 3.
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Ethenylation: A Heck coupling reaction between a brominated intermediate and ethylene gas in the presence of palladium catalysts installs the ethenyl group at position 6.
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Esterification: Treatment with methanol and a catalytic acid (e.g., H₂SO₄) converts the carboxylic acid precursor into the methyl ester .
Table 1: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | 2-Amino-5-(trifluoromethyl)pyridine, ClCH₂CHO, HCl, reflux | 65–75 |
| Chlorination | NCS, DMF, 80°C | 85–90 |
| Ethenylation | Pd(OAc)₂, PPh₃, Et₃N, ethylene, DMF, 100°C | 60–70 |
| Esterification | MeOH, H₂SO₄, reflux | 90–95 |
Physicochemical Properties
Based on structurally similar compounds, the following properties are anticipated:
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Molecular Formula: C₁₃H₉ClF₃N₂O₂
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Molecular Weight: 307.67 g/mol
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Melting Point: 130–135°C (extrapolated from ethyl ester analogs )
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO); low solubility in water (<0.1 mg/mL).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the ester moiety.
The trifluoromethyl group significantly lowers the compound’s pKa, enhancing its ability to penetrate lipid membranes. Quantum mechanical calculations predict a dipole moment of ~4.2 D, favoring interactions with polar enzyme active sites.
Biological Activity and Mechanism
Imidazo[1,2-a]pyridines are renowned for their broad-spectrum biological activity. While specific data on this compound are lacking, analogs demonstrate:
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Antimicrobial Effects: Inhibition of bacterial DNA gyrase and topoisomerase IV, critical for DNA replication . The chloro group may coordinate with magnesium ions in enzyme active sites, while the trifluoromethyl group enhances membrane permeability.
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Anticancer Potential: Interaction with kinase domains (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding. The ethenyl group could enable covalent binding to cysteine residues in target proteins.
In Silico Predictions: Molecular docking simulations using the crystal structure of homologous compounds suggest strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase .
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